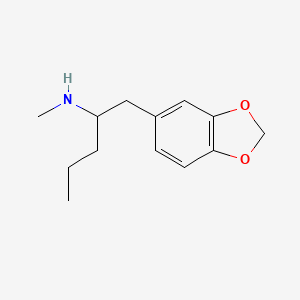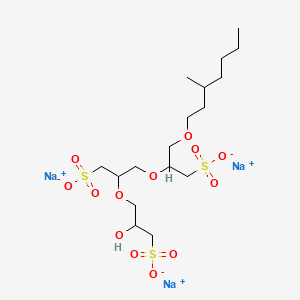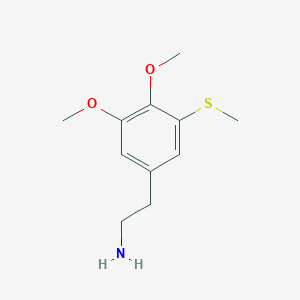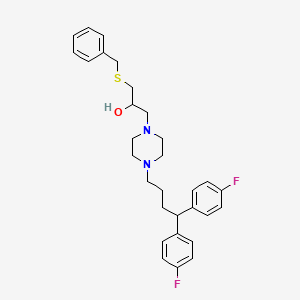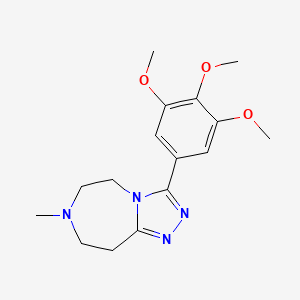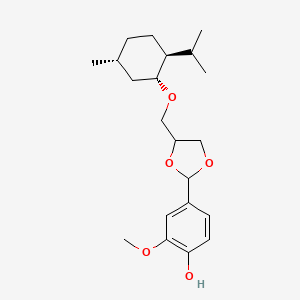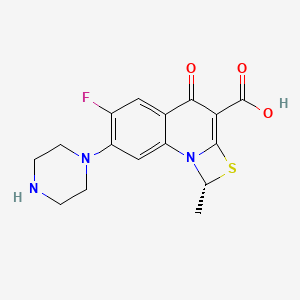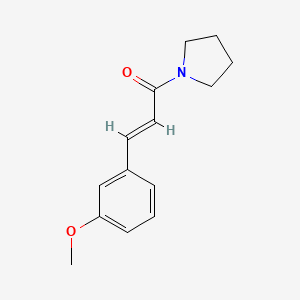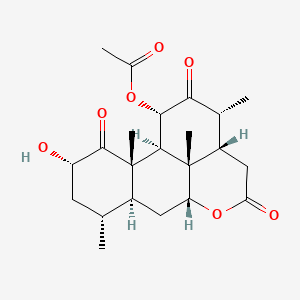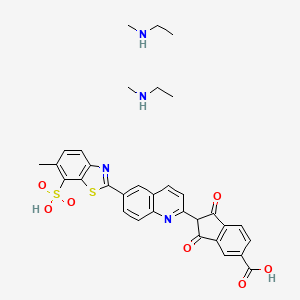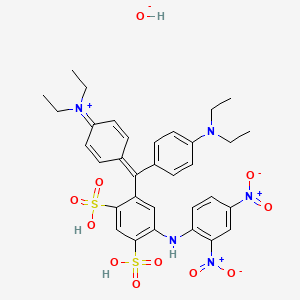
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a tetrahydrobenzocycloheptene core. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate typically involves multiple steps. One common method includes the condensation of 4-phenylpiperazine with a suitable aldehyde or ketone to form the intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired tetrahydrobenzocycloheptene structure. The final step involves the formation of the maleate salt by reacting the compound with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and antipsychotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to changes in neurotransmitter release and receptor activation, contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Studied for its anxiolytic properties.
Uniqueness
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate stands out due to its unique tetrahydrobenzocycloheptene core, which imparts distinct chemical and biological properties. Its ability to form stable maleate salts further enhances its applicability in various research fields.
Eigenschaften
CAS-Nummer |
55037-63-3 |
|---|---|
Molekularformel |
C26H32N2O4 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-phenyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C22H28N2.C4H4O4/c1-3-7-20-12-11-19(17-21(20)8-4-1)18-23-13-15-24(16-14-23)22-9-5-2-6-10-22;5-3(6)1-2-4(7)8/h2,5-6,9-12,17H,1,3-4,7-8,13-16,18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
CXXDSYNNAXRPQA-WLHGVMLRSA-N |
Isomerische SMILES |
C1CCC2=C(CC1)C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCC2=C(CC1)C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


